molecular formula C14H11BrN2O3 B12445589 N-(3-bromo-4-methylphenyl)-2-nitrobenzamide

N-(3-bromo-4-methylphenyl)-2-nitrobenzamide

Cat. No.: B12445589
M. Wt: 335.15 g/mol
InChI Key: NYOIYUMHUGAETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromo-4-methylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, along with a nitro group at the 2-position of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of a suitable precursor, followed by bromination and subsequent amide formation. For example, starting with 4-methyl-3-nitroaniline, bromination can be achieved using bromine in the presence of a suitable solvent. The resulting 3-bromo-4-methyl-2-nitroaniline can then be reacted with benzoyl chloride to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Major Products Formed

    Reduction: 3-bromo-4-methylphenyl-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-bromo-4-carboxyphenyl-2-nitrobenzamide.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methylphenyl)-3-nitrobenzamide
  • N-(3-bromo-4-methylphenyl)-4-nitrobenzamide
  • N-(3-bromo-4-methylphenyl)-2-aminobenzamide

Uniqueness

N-(3-bromo-4-methylphenyl)-2-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-2-nitrobenzamide

InChI

InChI=1S/C14H11BrN2O3/c1-9-6-7-10(8-12(9)15)16-14(18)11-4-2-3-5-13(11)17(19)20/h2-8H,1H3,(H,16,18)

InChI Key

NYOIYUMHUGAETR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.